Cas no 1423-61-6 (7-bromo-1-benzothiophene)

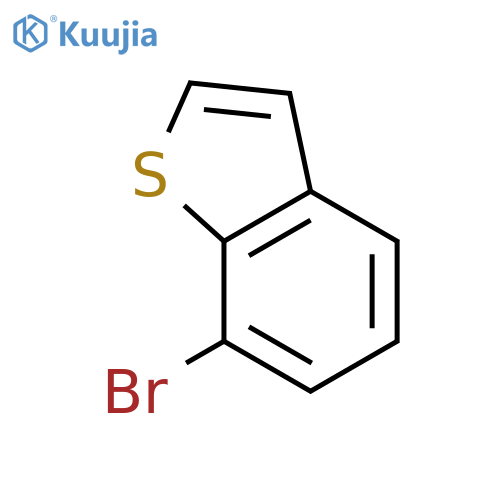

7-bromo-1-benzothiophene structure

商品名:7-bromo-1-benzothiophene

7-bromo-1-benzothiophene 化学的及び物理的性質

名前と識別子

-

- 7-Bromobenzothiophene

- 7-Bromobenzo[b]thiophene

- 7-bromo-1-benzothiophene

- 7-BROMO-BENZO[B]THIOPHENE

- 7-Brom-benzo[b]thiophen

- Benzo[b]thiophene,7-bromo

- ZLD0661

- Benzo[b]thiophene, 7-broMo-

- 7-bromobenzo(b)thiophene

- 7-bromo-benzo(b)thiophene

- zlchem 1192

- 7-bromobenzo-[b]thiophene

- 7-bromo--benzo[b]thiophene

- Benzo[b]thiophene,7-bromo-

- NOICDPBEDNMHQK-UHFFFAOYSA-N

- STL557885

- BBL104071

- SBB094745

- EBD158717

- AB25661

- RP04860

- CS-1

- CS-10360

- SCHEMBL389275

- 1423-61-6

- B4829

- W-205577

- A3075

- AKOS005256763

- MFCD06657729

- SY023468

- AM20020482

- EN300-99088

- 3-METHYL-1,3-THIAZOL-2(3H)-IMINEHYDROIODIDE

- Z1269180460

- FT-0646911

- CS-0102956

- DTXSID60476429

-

- MDL: MFCD06657729

- インチ: 1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H

- InChIKey: NOICDPBEDNMHQK-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C2C([H])=C([H])SC=21

計算された属性

- せいみつぶんしりょう: 211.93000

- どういたいしつりょう: 211.929533

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 28.2

じっけんとくせい

- 密度みつど: 1.649

- ふってん: 109°C/10mmHg(lit.)

- フラッシュポイント: 125.99°C

- 屈折率: 1.6600-1.6640

- PSA: 28.24000

- LogP: 3.66380

7-bromo-1-benzothiophene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: 24/25

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

7-bromo-1-benzothiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-bromo-1-benzothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173596-100g |

7-Bromobenzo[b]thiophene |

1423-61-6 | 98% | 100g |

¥9848 | 2023-04-15 | |

| eNovation Chemicals LLC | D573803-5g |

7-BROMO-BENZO[B]THIOPHENE |

1423-61-6 | 97% | 5g |

$200 | 2024-06-05 | |

| TRC | B680653-250mg |

7-Bromobenzo[b]thiophene |

1423-61-6 | 250mg |

$ 75.00 | 2023-04-18 | ||

| Enamine | EN300-99088-5.0g |

7-bromo-1-benzothiophene |

1423-61-6 | 95.0% | 5.0g |

$59.0 | 2025-03-21 | |

| Enamine | EN300-99088-10.0g |

7-bromo-1-benzothiophene |

1423-61-6 | 95.0% | 10.0g |

$83.0 | 2025-03-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-357998A-1 g |

7-Bromo-benzo[b]thiophene, |

1423-61-6 | 1g |

¥1,489.00 | 2023-07-10 | ||

| abcr | AB224518-5g |

7-Bromobenzo[b]thiophene, 95%; . |

1423-61-6 | 95% | 5g |

€160.90 | 2025-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173596-25g |

7-Bromobenzo[b]thiophene |

1423-61-6 | 98% | 25g |

¥2841 | 2023-04-15 | |

| Ambeed | A157319-1g |

7-Bromobenzo[b]thiophene |

1423-61-6 | 96% | 1g |

$17.0 | 2025-02-25 | |

| Ambeed | A157319-10g |

7-Bromobenzo[b]thiophene |

1423-61-6 | 96% | 10g |

$102.0 | 2025-02-25 |

7-bromo-1-benzothiophene 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

1423-61-6 (7-bromo-1-benzothiophene) 関連製品

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

(CAS:1423-61-6)7-bromo-1-benzothiophene

清らかである:98%+

はかる:10kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1423-61-6)7-bromo-1-benzothiophene

清らかである:99%/99%

はかる:25g/100g

価格 ($):197.0/710.0